molecular formula C8H8INO3 B14840110 (2-Iodo-6-methoxypyridin-4-YL)acetic acid

(2-Iodo-6-methoxypyridin-4-YL)acetic acid

Cat. No.: B14840110
M. Wt: 293.06 g/mol
InChI Key: ITKSCBFNTLXPPO-UHFFFAOYSA-N
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Description

(2-Iodo-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an iodine atom at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position of a pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-methoxypyridin-4-YL)acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of the methoxy and acetic acid groups. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-6-methoxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Products: Alcohols derived from the acetic acid moiety.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

(2-Iodo-6-methoxypyridin-4-YL)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science

Mechanism of Action

The mechanism of action of (2-Iodo-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (2-Iodo-6-methoxypyridin-4-YL)acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

2-(2-iodo-6-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8INO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12)

InChI Key

ITKSCBFNTLXPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CC(=O)O)I

Origin of Product

United States

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